molecular formula C18H20ClFN2O2S B10949842 1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10949842
M. Wt: 382.9 g/mol
InChI Key: FLCHGRSUXSIDCN-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorobenzyl chloride and 4-methylphenylsulfonyl chloride.

    Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where piperazine reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base like sodium hydroxide to form the intermediate compound.

    Sulfonylation: The intermediate compound is then subjected to sulfonylation using 4-methylphenylsulfonyl chloride in the presence of a catalyst such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents with the piperazine and sulfonyl groups provides a distinctive profile that may offer advantages in specific applications.

Properties

Molecular Formula

C18H20ClFN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H20ClFN2O2S/c1-14-2-6-17(7-3-14)25(23,24)22-10-8-21(9-11-22)13-15-4-5-16(20)12-18(15)19/h2-7,12H,8-11,13H2,1H3

InChI Key

FLCHGRSUXSIDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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